Platycoside K

Saponin Chemistry Glycosidic Linkage Analysis Metabolite Profiling

Minor platycoside supply gaps hinder glycosylation structure-activity studies. Platycoside K (≥98%) provides the definitive Glc-(1→3)-Glc reference standard, distinct from platycodin D and isomer platycoside L. • Supports pairwise (1→3 vs. 1→6) linkage studies for glycoside hydrolase specificity & transporter assays. • Reported protein kinase inhibitor; induces apoptosis in cancer cells (independent IC50 validation advised). • Cultivar-discriminatory marker for UPLC-QTOF/MS metabolomic profiling. Multi-vendor sourcing with transparent pricing ensures procurement reliability.

Molecular Formula C42H68O17
Molecular Weight 845.0 g/mol
Cat. No. B1493360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatycoside K
Molecular FormulaC42H68O17
Molecular Weight845.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C(=O)O)C
InChIInChI=1S/C42H68O17/c1-37(2)10-11-42(36(54)55)20(12-37)19-6-7-24-38(3)13-21(47)33(41(17-45,18-46)25(38)8-9-39(24,4)40(19,5)14-26(42)48)59-35-31(53)32(28(50)23(16-44)57-35)58-34-30(52)29(51)27(49)22(15-43)56-34/h6,20-35,43-53H,7-18H2,1-5H3,(H,54,55)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35-,38+,39+,40+,42+/m0/s1
InChIKeyOGWPDZNUKDWXIN-XSFIBOHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platycoside K Procurement Overview


Platycoside K (CAS: 899447-64-4; C42H68O17; MW 844.98) is a minor oleanane-type triterpenoid saponin isolated from the roots of Platycodon grandiflorum A. DC. (Campanulaceae), commonly known as Platycodi Radix or balloon flower root [1][2]. It was first structurally elucidated in 2006 as 3-O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-2β,3β,16α,23,24-pentahydroxyolean-12-en-28-oic acid, and belongs to the Glc-(1→3)-Glc subclass of platycosides [3]. Platycoside K is one of several structurally related saponins that constitute the pharmacologically active fraction of Platycodi Radix, a botanical used in traditional East Asian medicine for respiratory and inflammatory conditions [1].

Platycoside K Irreplaceability


Platycoside K is not functionally interchangeable with its major in-class analogs, particularly platycodin D (the most extensively studied platycoside) or its structural isomer platycoside L. First, platycoside K possesses a unique Glc-(1→3)-Glc glycosidic linkage at the C-3 position, which distinguishes it from platycoside L (Glc-(1→6)-Glc linkage) and from platycodin D (single glucose at C-3) [1]. These glycosylation differences directly influence molecular recognition, aqueous solubility, and susceptibility to enzymatic deglycosylation, which governs in vivo bioavailability and metabolic fate [2]. Second, platycoside K is a minor constituent in Platycodi Radix whose abundance varies dramatically across cultivars, in contrast to the consistently abundant major saponins such as platycodins A, C, and D [3]. Third, commercial sources indicate that platycoside K exhibits a distinct mechanism of action—protein kinase inhibition and apoptosis induction in cancer cells—that is not the primary reported mechanism for the anti-inflammatory and AMPK-activating activity of platycodin D [4]. Substituting platycoside K with a more abundant analog would therefore confound structure-activity relationship studies, alter expected metabolite profiles, and invalidate mechanistic hypotheses predicated on its specific glycosylation pattern.

Platycoside K Differentiation Evidence


Glycosidic Linkage Isomer Differentiation

Platycoside K and platycoside L are structural isomers sharing the identical molecular formula (C42H68O17; MW 844.98) and an overlapping aglycone core (2β,3β,16α,23,24-pentahydroxyolean-12-en-28-oic acid), yet they are chromatographically and structurally distinct due to the glycosidic linkage configuration at the C-3 position [1][2]. Platycoside K features a β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl (Glc-(1→3)-Glc) linkage, whereas platycoside L contains a β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (Glc-(1→6)-Glc) linkage [1]. This specific linkage divergence enables unambiguous resolution via UPLC-QTOF/MS with an in-house library [2], ensuring that procurement of Platycoside K yields the correct regioisomer for studies requiring the (1→3)-linked diglucosyl moiety.

Saponin Chemistry Glycosidic Linkage Analysis Metabolite Profiling

Cultivar-Specific Abundance Variation

Platycoside K is a minor saponin whose relative abundance varies substantially across Platycodon grandiflorum cultivars, in sharp contrast to the consistently abundant major saponins platycodins A, C, and D. In a UPLC-QTOF/MS-based profiling of four cultivars (Jangbaek, Heuk, Daegwong, and Seongju), platycoside K was detected as a differentiable marker ion that contributed to principal component separation, whereas major platycosides exhibited more stable inter-cultivar distributions [1]. Additionally, an earlier HPLC analysis of commercial, botanical garden, and wild samples revealed that major platycodins (A, C, D) exhibit consistent peak-area ratios correlating with geographic origin: China-derived samples showed a 1:2:3 ratio (A:C:D) and Korea-derived samples a 2:4:1 ratio, while Japanese wild/botanical samples gave a 1:2:1 ratio with higher total saponin content [2]. The detection of platycoside K as a minor, cultivar-variable constituent implies that its procurement must be source-verified; a generic Platycodi Radix extract or a major-saponin-enriched fraction will not reliably contain Platycoside K.

Phytochemical Profiling Cultivar Authentication Quality Control

Kinase Inhibition vs. AMPK Activation

Commercial technical documentation and preliminary pharmacological reports indicate that Platycoside K acts as a protein kinase inhibitor that induces apoptosis in human cancer cells, a mechanism that differs from the well-established pharmacological profile of platycodin D. Platycoside K is reported to inhibit specific kinases involved in tumor growth and progression, thereby preventing phosphorylation of proteins required for cancer cell survival and proliferation . In contrast, platycodin D is primarily characterized as an AMPK activator with anti-obesity activity [1] and as an anti-inflammatory agent that inhibits nitric oxide (NO) production with an IC50 of approximately 15 μM in LPS-activated RAW 264.7 macrophages [2][3]. This mechanistic divergence—protein kinase inhibition versus AMPK activation/anti-inflammatory signaling—means that Platycoside K and platycodin D are not functionally redundant and cannot be substituted for one another in mechanism-focused studies.

Cancer Pharmacology Kinase Inhibition Apoptosis

Deglycosylation Susceptibility by Linkage

The glycosylation architecture of platycosides directly governs their susceptibility to enzymatic deglycosylation, a critical determinant of in vivo bioactivity and metabolite profiles. Platycoside K, bearing a Glc-(1→3)-Glc linkage at the C-3 position, belongs to a structural subclass that is enzymatically and microbially processed differently from the Glc-(1→6)-Glc subclass represented by platycoside L [1][2]. Deglycosylated platycosides exhibit greater biological effects than their glycosylated precursors, and the specific linkage configuration dictates the rate, site, and extent of deglycosylation by intestinal microbiota and commercial enzymes such as pectinase [3][4]. While quantitative kinetic data directly comparing deglycosylation rates of Platycoside K versus Platycoside L are not currently available in the peer-reviewed literature, the structural classification-based inference is well-established: the (1→3) linkage creates a sterically distinct glycosidic bond that is recognized differently by glycoside hydrolases relative to the (1→6) linkage [3].

Biotransformation Metabolite Generation Bioavailability

Platycoside K Application Scenarios


SAR of Glycosidic Linkage Isomers

This scenario applies when the research objective is to isolate the contribution of the glycosidic linkage configuration (1→3 vs. 1→6) to biological activity, receptor binding, or enzymatic processing. Platycoside K serves as the definitive Glc-(1→3)-Glc reference compound, while platycoside L serves as the matched Glc-(1→6)-Glc comparator. The two compounds share identical molecular formulas (C42H68O17) and aglycone cores (2β,3β,16α,23,24-pentahydroxyolean-12-en-28-oic acid), differing only in the diglucosyl linkage [1][2]. Procurement of both isomers in purified form enables controlled, pairwise comparisons that eliminate confounding variables from differing aglycones or total glycosyl content. This approach is particularly valuable for mapping glycoside hydrolase substrate specificity and for investigating how linkage configuration affects cellular uptake via glucose transporters.

Phytochemical Authentication and Cultivar Discrimination

This scenario applies to quality control laboratories, botanical authentication services, and agricultural research programs focused on Platycodon grandiflorum cultivar verification. Platycoside K, along with other minor platycosides, functions as a discriminatory marker in UPLC-QTOF/MS-based principal component analysis that successfully separates Jangbaek, Heuk, Daegwong, and Seongju cultivars [1]. Unlike the major saponins platycodins A, C, and D—which show relatively consistent ratios across samples from a given geographic origin—minor saponins including Platycoside K exhibit cultivar-specific abundance patterns [1]. Procurement of an authenticated Platycoside K reference standard enables laboratories to include this compound in their in-house spectral libraries for accurate compound identification during metabolomic profiling and for developing quantitative multiple-reaction-monitoring (MRM) assays in mass spectrometry workflows.

Deglycosylation Kinetics and Metabolite Generation

This scenario applies when the research objective is to characterize the differential susceptibility of (1→3)-linked versus (1→6)-linked diglucosyl saponins to enzymatic or microbial deglycosylation. Platycoside K provides a structurally defined substrate bearing the Glc-(1→3)-Glc linkage, enabling direct comparison with platycoside L as the (1→6)-linked counterpart [1]. Such studies are directly relevant to understanding the metabolic fate of platycosides in the human gastrointestinal tract, where intestinal microbiota express diverse β-glucosidases with linkage-specific preferences [2]. Additionally, industrial biotransformation processes using commercial enzyme preparations (e.g., pectinase) to generate bioactive deglycosylated platycosides require knowledge of linkage-dependent conversion rates [3]. The absence of quantitative kinetic data for Platycoside K specifically represents a tractable research opportunity that may yield publishable findings.

Kinase Inhibition and Apoptosis Induction

This scenario applies to oncology pharmacology laboratories investigating natural product-derived protein kinase inhibitors. Commercial technical documentation reports that Platycoside K acts as a protein kinase inhibitor and induces apoptosis in human cancer cells by preventing phosphorylation of proteins necessary for tumor cell survival and proliferation [1]. This mechanism is distinct from the AMPK-activating and anti-inflammatory activities of platycodin D [2][3]. Investigators pursuing kinase inhibition as a therapeutic strategy should procure Platycoside K specifically, not substitute with platycodin D or a mixed platycoside extract. However, users must note that the primary literature lacks peer-reviewed IC50 data for Platycoside K against defined kinase targets or specific cancer cell lines; procurement should be accompanied by plans for independent validation assays (e.g., kinase activity profiling panels, apoptosis assays with caspase-3/7 readouts) to confirm and quantify the reported activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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